Triphenylsilanecarboxylic acid

Description

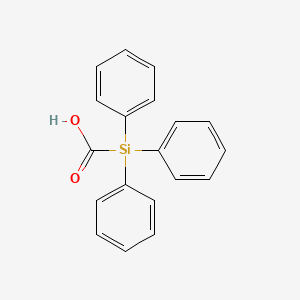

Structure

3D Structure

Properties

CAS No. |

18670-88-7 |

|---|---|

Molecular Formula |

C19H16O2Si |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

triphenylsilylformic acid |

InChI |

InChI=1S/C19H16O2Si/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,21) |

InChI Key |

FJDWNXHRKLLNHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Triphenylsilanecarboxylic Acid and Its Analogues

Carboxylation Strategies

Carboxylation, the introduction of a carboxylic acid group, is a fundamental transformation in the synthesis of these silicon-containing compounds.

A primary and well-established method for the synthesis of triorganosilanecarboxylic acids involves the reaction of a triorganosilylmetallic reagent with carbon dioxide. Typically, a triorganosilyllithium or a related Grignard reagent is generated in situ and then treated with solid carbon dioxide (dry ice). youtube.com The nucleophilic silyl (B83357) anion attacks the electrophilic carbon of CO2, and subsequent acidic workup yields the desired silacarboxylic acid. youtube.comyoutube.com

For instance, triphenylsilyllithium, prepared from the cleavage of hexaphenyldisilane (B72473) with lithium metal, readily reacts with carbon dioxide to form triphenylsilanecarboxylic acid. This method is broadly applicable to a range of triorganosilylmetallic reagents, allowing for the synthesis of various substituted silacarboxylic acids. The efficiency of this reaction is often high, providing good yields of the target compounds. Continuous flow synthesis has also been explored to control the reaction between organometallic reagents and CO2, which can suppress the formation of byproducts. scilit.com

Table 1: Synthesis of Silacarboxylic Acids via Triorganosilylmetallic Reagents

| Triorganosilyl Reagent | Product | Notes |

|---|---|---|

| Triphenylsilyllithium | This compound | A standard and efficient method. |

| Methyldiphenylsilyllithium | Methyldiphenylsilanecarboxylic acid | Demonstrates applicability to various substituted silanes. |

| tert-Butyldimethylsilyllithium | tert-Butyldimethylsilanecarboxylic acid | Suitable for sterically hindered silanes. |

An alternative and more direct route involves the reaction of chlorosilanes with carbon dioxide in the presence of a reducing agent. This method bypasses the pre-formation of the organosilylmetallic reagent. Typically, a chlorosilane is reacted with an excess of an alkali metal, such as lithium or sodium, or with magnesium, in the presence of carbon dioxide.

This one-pot procedure has been successfully applied to synthesize various silacarboxylic acids. For example, the reaction of chlorotriphenylsilane (B103829) with lithium and carbon dioxide in tetrahydrofuran (B95107) (THF) affords this compound. These air-stable silacarboxylic acids have been demonstrated to be effective and easy-to-handle precursors for carbon monoxide. nih.gov

Table 2: Direct Synthesis of Silacarboxylic Acids from Chlorosilanes

| Chlorosilane | Reducing Agent | Product | Reference |

|---|---|---|---|

| Chlorotriphenylsilane | Lithium | This compound | nih.gov |

| Chloromethyldiphenylsilane | Lithium | Methyldiphenylsilanecarboxylic acid | nih.gov |

| Chloro(p-tolyl)diphenylsilane | Lithium | (p-Tolyl)diphenylsilanecarboxylic acid | nih.gov |

Asymmetric Synthesis and Chiral Induction in Silacarboxylic Acids

The development of methods for the asymmetric synthesis of chiral silacarboxylic acids, where the silicon atom is a stereogenic center, represents a significant advancement in organosilicon chemistry. nih.gov Chiral carboxylic acids are important building blocks in many natural products and therapeutic agents. rsc.org The synthesis of enantiomerically pure silacarboxylic acids has been achieved from chiral, nonracemic silanols without loss of optical purity. x-mol.com These chiral silacarboxylic acids can then be converted to their corresponding esters through reactions like the Mitsunobu-type reaction. x-mol.com

Transition metal-catalyzed stereoselective C-H activation and silylation have also emerged as powerful tools for constructing chiral organosilicon compounds. rsc.org These methods often employ a transition metal catalyst in conjunction with a chiral ligand to induce enantioselectivity. rsc.org

Table 3: Approaches to Asymmetric Synthesis of Silacarboxylic Acids

| Method | Description | Key Feature | Reference |

|---|---|---|---|

| From Chiral Silanols | Carboxylation of chiral silylmetallic reagents derived from enantiopure silanols. | Preserves the stereochemical integrity of the silicon center. | x-mol.com |

| Catalytic Asymmetric Silylation | Transition metal-catalyzed enantioselective C-H silylation followed by oxidation/carboxylation. | Allows for the creation of silicon stereocenters from prochiral substrates. | rsc.org |

Emerging Synthetic Routes to Silacarboxylic Acid Derivatives

Research into the synthesis of silacarboxylic acid derivatives continues to evolve, with new methodologies being developed to access novel structures and improve synthetic efficiency. These emerging routes often focus on expanding the functional group tolerance and exploring new catalytic systems.

One area of development is the synthesis of α,β-unsaturated silyl esters, which are valuable intermediates in organic synthesis due to their unique reactivity. researchgate.net Recent strategies have employed ruthenium catalysts for the C-H bond functionalization of allyl and vinyl silanes with diazo compounds to form these esters. researchgate.net Another approach involves the synthesis of α-silyl esters through Lewis acid-activated reactions of silyl ketenes. acs.org

Furthermore, innovative methods for preparing derivatives of dicarboxylic acids, such as gem-cyclopentenedicarboxylic acid esters, have been developed through the CH alkylation of diethyl malonate with dichlorobutene. researchgate.net While not directly focused on this compound, these advancements in organosilicon chemistry and carboxylic acid synthesis showcase the broader progress in the field, which may inspire new routes to silacarboxylic acids and their derivatives.

Detailed Reactivity and Mechanistic Pathways of Triphenylsilanecarboxylic Acid

Decarbonylation Reactions

A key characteristic of triphenylsilanecarboxylic acid and its derivatives is their propensity to undergo decarbonylation, the elimination of carbon monoxide. This process can be initiated through both base-catalyzed and thermal methods, each following distinct mechanistic pathways.

Base-Catalyzed Elimination of Carbon Monoxide

In the presence of a base, this compound readily undergoes decarbonylation. This reaction proceeds through the formation of a triphenylsilyl anion intermediate. The base abstracts the acidic proton from the carboxylic acid, forming the corresponding carboxylate. This is followed by the elimination of carbon dioxide, which then decomposes to carbon monoxide and an oxide anion, to generate the triphenylsilyl anion. This anion can then be trapped by various electrophiles. This property has made silacarboxylic acids, in general, useful as sources of carbon monoxide in a variety of chemical transformations.

Thermally Induced Decarbonylation and Molecular Rearrangements in Silanecarboxylate Esters

The esters of triarylsilanecarboxylic acids display intriguing reactivity upon heating, leading to decarbonylation and significant molecular rearrangements. These transformations are thought to proceed through complex mechanistic pathways involving intramolecular shifts and potentially strained cyclic intermediates.

A key mechanistic feature of the thermal decomposition of triarylsilanecarboxylate esters is the occurrence of intramolecular 1,2-rearrangements. This process is analogous to the well-known Brook rearrangement observed in acylsilanes. wikipedia.orgorganic-chemistry.orgresearchgate.net In this rearrangement, a phenyl group migrates from the silicon atom to the adjacent carbonyl carbon. This migration is driven by the formation of a more stable silicon-oxygen bond at the expense of a silicon-carbon bond. The rearrangement can be initiated thermally or photochemically. wikipedia.orgescholarship.org The resulting intermediate is a siloxycarbene, which can then undergo further reactions, including decarbonylation.

The general mechanism for a 1,2-aryl shift involves the migration of an aryl group to an adjacent atom. escholarship.org In the context of triarylsilanecarboxylate esters, this involves the movement of a phenyl group from the silicon to the carbonyl carbon.

The mechanistic pathway of the thermal rearrangement of triarylsilanecarboxylate esters is proposed to involve the formation of a highly reactive, cyclic three-membered intermediate known as a silacyclopropanone. While direct observation of this intermediate is challenging due to its high reactivity, its existence is supported by trapping experiments and computational studies. The formation of such a strained ring would be a high-energy step, but it provides a plausible pathway for the observed bond reorganizations and subsequent decarbonylation. Evidence for the formation of related silacyclopropane (B577268) intermediates has been found in other organosilicon reactions, lending credence to this hypothesis. rsc.org

Nucleophilic and Reductive Transformations

The carboxylic acid functionality in this compound and its derivatives is a site for various nucleophilic and reductive transformations. The reactivity at the carbonyl carbon is influenced by the electron-donating or withdrawing nature of the triphenylsilyl group.

Reactivity with Various Nucleophilic Reagents

This compound can be converted into more reactive derivatives, such as the corresponding acid chloride, by treatment with reagents like thionyl chloride (SOCl₂). nih.govlibretexts.org This acid chloride is then a versatile precursor for a range of nucleophilic substitution reactions.

The direct reaction of this compound with amines to form amides can be challenging due to the acidic nature of the carboxylic acid, which leads to salt formation. libretexts.orgyoutube.comyoutube.com However, this transformation can be achieved under forcing conditions, typically at high temperatures, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.org

The reactivity of silyl (B83357) esters with nucleophiles can proceed via two main pathways: attack at the carbonyl carbon or attack at the silicon atom. The steric bulk and electronic properties of the substituents on the silicon atom influence the preferred pathway. core.ac.uk For instance, the reaction of silyl esters with alkoxides can lead to transesterification. researchgate.net

| Reactant | Reagent | Product Type | Reference |

| This compound | Thionyl Chloride (SOCl₂) | Triphenylsilylacetyl chloride | nih.govlibretexts.org |

| This compound | Amine (with heat or DCC) | Amide | libretexts.orglibretexts.orgyoutube.com |

| Triphenylsilyl ester | Alkoxide | Transesterified ester | researchgate.net |

The reduction of this compound and its esters can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is effective in reducing the carboxylic acid to the corresponding primary alcohol, triphenylsilylmethanol. core.ac.uknih.govnih.govyoutube.comacs.orgyoutube.com The reaction proceeds via the initial formation of a lithium carboxylate salt, followed by hydride attack on the carbonyl carbon. An aldehyde intermediate is formed, which is further reduced to the primary alcohol. nih.govresearchgate.net The selectivity of the reduction can be influenced by the choice of reducing agent. nih.govacs.org

| Reactant | Reagent | Product | Reference |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Triphenylsilylmethanol | core.ac.uknih.govnih.govyoutube.comacs.orgyoutube.com |

| Triphenylsilyl ester | Lithium Aluminum Hydride (LiAlH₄) | Triphenylsilylmethanol | core.ac.uknih.gov |

Reduction to Silanols and Alkoxysilanes

The reduction of this compound to its corresponding alcohol, triphenylsilanol, and its alkoxy derivatives represents a key transformation in the study of its chemical behavior. This process typically involves the use of powerful reducing agents capable of converting the carboxylic acid functionality into a primary alcohol. The general mechanism for the reduction of carboxylic acids with hydride reagents, such as lithium aluminum hydride (LiAlH₄), provides a foundational understanding of this reaction. masterorganicchemistry.comyoutube.comquora.com

The reaction is believed to proceed through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with the hydride reagent in an acid-base reaction, forming a carboxylate salt and hydrogen gas. masterorganicchemistry.com Subsequently, the carboxylate is reduced to an aldehyde intermediate, which is then further and rapidly reduced to the primary alcohol. masterorganicchemistry.comyoutube.com The final product, triphenylsilanol, is obtained after an aqueous workup to protonate the resulting alkoxide. youtube.com

While the general principles of carboxylic acid reduction are well-established, specific detailed research findings on the reduction of this compound are crucial for a comprehensive understanding. The reactivity of this compound and its derivatives has been a subject of study, with early work by A. G. Brook and Henry Gilman providing foundational insights into its chemical behavior, including its reactions under basic conditions which can be relevant to the conditions of hydride reductions. acs.org

More contemporary approaches to carboxylic acid reduction involve catalytic hydrosilylation, which can offer greater chemoselectivity. nih.gov These methods utilize a hydrosilane in the presence of a catalyst to achieve the reduction, potentially allowing for milder reaction conditions and tolerance of a wider range of functional groups. chemistryviews.orgresearchgate.netrsc.org The in-situ formation of silyl esters as intermediates in these catalytic cycles is a proposed mechanism for the activation of both the carboxylic acid and the silane (B1218182) reductant. chemistryviews.org

The following table summarizes the key reagents and general conditions applicable to the reduction of carboxylic acids, which can be extrapolated to this compound based on the general reactivity of this functional group.

| Reducing Agent/System | Product(s) | General Reaction Conditions | Mechanistic Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Triphenylsilanol | Anhydrous ether or THF, followed by aqueous workup. | Proceeds via a carboxylate intermediate, followed by reduction to an aldehyde and then to the primary alcohol. masterorganicchemistry.comyoutube.com |

| Catalytic Hydrosilylation (e.g., Phenylsilane, Zn(OAc)₂/N-methylmorpholine) | Triphenylsilanol | 2-Methyltetrahydrofuran (2-MeTHF) at elevated temperatures (e.g., 80 °C). chemistryviews.org | Involves the formation of silyl ester intermediates, activating both the acid and the silane. chemistryviews.org |

It is important to note that the reactivity of carboxylic acid derivatives is influenced by the nature of the substituent on the carbonyl group. ucalgary.calibretexts.orglibretexts.orgkhanacademy.org In the case of this compound, the bulky and electron-donating triphenylsilyl group may influence the reactivity of the carboxylic acid function compared to simple alkyl or aryl carboxylic acids.

The formation of alkoxysilanes from this compound would likely proceed via a two-step process: initial reduction to triphenylsilanol, followed by reaction with an appropriate alkylating agent or alcohol under conditions that favor etherification. The direct synthesis of alkoxysilanes from carboxylic acids is not a standard transformation and typically requires the intermediate formation of the alcohol.

Computational and Theoretical Investigations into Triphenylsilanecarboxylic Acid Chemistry

Quantum Chemical Analysis of Bond Interactions and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful for dissecting the electronic structure and bonding within a molecule. For Triphenylsilanecarboxylic acid, these analyses reveal the intricate interplay of electronic effects governed by the silicon atom and the phenyl and carboxylic acid groups.

The triphenylsilyl group, with its three bulky phenyl rings, exerts significant steric and electronic influence on the molecule. The silicon-carbon (Si-C) bond is a key feature, and its stability is a subject of theoretical interest. researchgate.netnih.gov The nature of this bond is influenced by the electronegativity difference between silicon (1.90) and carbon (2.55), leading to a degree of polarization. wikipedia.org

Mulliken population analysis is another method used to estimate partial atomic charges, providing insights into the distribution of electron density within the molecule. niscpr.res.inresearchgate.net These charges are crucial for understanding the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack.

To illustrate the typical geometric parameters that would be obtained from a DFT calculation, the following table presents a hypothetical set of optimized bond lengths and angles for a simplified model of a silanecarboxylic acid, calculated at the B3LYP/6-31G* level of theory. This level of theory is widely used for geometry optimizations of organic molecules. researchgate.netresearchgate.netinpressco.com

| Parameter | Value |

| Bond Lengths (Å) | |

| Si-C(phenyl) | 1.88 |

| Si-C(carboxyl) | 1.92 |

| C=O | 1.21 |

| C-O(H) | 1.35 |

| O-H | 0.97 |

| **Bond Angles (°) ** | |

| C(phenyl)-Si-C(phenyl) | 109.5 |

| C(phenyl)-Si-C(carboxyl) | 108.0 |

| Si-C-O | 115.0 |

| O=C-O | 125.0 |

Note: The data in this table is representative and based on typical values for similar functional groups. It is intended for illustrative purposes as specific computational data for this compound was not found in the searched literature.

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Ab initio and DFT methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction energetics and the characterization of transition states. acs.org For this compound derivatives that function as CORMs, such as CORM-401, these calculations are vital for understanding the thermodynamics and kinetics of CO release.

The release of carbon monoxide from CORM-401, a manganese carbonyl complex derived from this compound, is a key process that has been investigated computationally. nih.gov The mechanism is thought to involve the dissociation of a CO ligand from the manganese center. DFT calculations can predict the bond dissociation energies (BDEs) for the Mn-CO bonds, providing a quantitative measure of their strength.

The stability of the Si-C bond is also a critical factor, as its cleavage can be a competing reaction pathway. researchgate.netnih.gov Theoretical studies on organosilane precursors have used DFT to calculate indices for Si-C bond stability under different conditions. nih.gov

The following table presents a hypothetical set of calculated energetic parameters for the CO release from a model manganese carbonyl complex, which serves as an analogue for CORM-401. These values are typically obtained from DFT calculations and are crucial for understanding the reaction's feasibility and rate.

| Parameter | Calculated Value (kcal/mol) |

| Reaction Energetics | |

| Mn-CO Bond Dissociation Energy | 25 - 35 |

| Transition State Analysis | |

| Activation Energy for CO Dissociation | 15 - 25 |

Note: This table contains representative values based on computational studies of similar manganese carbonyl complexes. Specific, published energetic data for the CO release from CORM-401 was not available in the performed searches.

Mechanistic Insights from Computational Modeling of Carbon Monoxide Release

Computational modeling provides a step-by-step view of the reaction mechanism, including the identification of intermediates and transition states along the reaction coordinate. For the CO release from CORM-401, computational studies have shed light on the intricate details of this process.

It is proposed that the CO release from manganese carbonyl complexes like CORM-401 can be initiated by various triggers, including light or changes in the redox state. rsc.org DFT studies on the reduction of Mn-carbonyl complexes have shown that the addition of an electron can weaken the Mn-CO bonds, facilitating CO dissociation. acs.org The mechanism can proceed through different pathways, such as a "protonation-first" or "reduction-first" pathway, which can be computationally explored. acs.org

The direct dissociation of CO from the metal center is a plausible step that has been studied computationally. nih.gov The presence of other ligands and the solvent environment can significantly influence the energetics of this process. Theoretical models can incorporate these factors to provide a more realistic picture of the reaction mechanism.

A simplified, computationally-derived mechanistic pathway for CO release from a generic manganese carbonyl complex is outlined below:

| Step | Description |

| 1. Activation | The manganese complex is activated, for example, by reduction (addition of an electron). |

| 2. CO Dissociation | A carbon monoxide ligand dissociates from the manganese center, passing through a transition state. |

| 3. Ligand Substitution | A solvent molecule or another available ligand coordinates to the now vacant site on the manganese center. |

| 4. Further Reactions | The resulting complex may undergo further reactions, potentially releasing more CO molecules. |

Note: This table outlines a general mechanism for CO release from manganese carbonyls as suggested by computational studies. The specific details for CORM-401 may vary.

Applications of Triphenylsilanecarboxylic Acid in Modern Organic Synthesis and Catalysis

Precursors for Carbon Monoxide Generation (CORM Technology)

Triphenylsilanecarboxylic acid and its derivatives have been identified as effective and user-friendly carbon monoxide-releasing molecules (CORMs). nih.gov This technology offers a safer and more convenient alternative to using gaseous carbon monoxide, which is highly toxic and flammable. The release of CO from these silacarboxylic acids can be triggered by various activators, making them valuable reagents in reactions requiring a controlled source of carbon monoxide. nih.gov

Deployment in Transition Metal-Catalyzed Carbonylative Coupling Reactions

One of the most significant applications of this compound as a CO precursor is in transition metal-catalyzed carbonylative coupling reactions. nih.govmdpi.com These reactions are fundamental in organic chemistry for the synthesis of carbonyl-containing compounds like ketones, esters, and amides. mdpi.com By employing this compound, chemists can efficiently introduce a carbonyl group into organic molecules using near-stoichiometric amounts of the CO precursor. nih.gov This approach has been successfully applied in palladium-catalyzed carbonylative couplings, demonstrating the utility of silacarboxylic acids in streamlining the synthesis of complex organic molecules. nih.gov

| Catalyst System | Substrate Scope | Product Type | Reference |

| Palladium | Aryl and alkenyl halides/triflates | Ketones, Esters, Amides | nih.govmdpi.com |

This table summarizes the use of this compound as a CO source in palladium-catalyzed carbonylative coupling reactions.

Isotopic Carbonyl Labeling with Isotope-Enriched this compound

The ability to synthesize isotopically labeled compounds is crucial for mechanistic studies, metabolic tracking, and various bioanalytical applications. nih.govnih.govnih.gov Isotope-enriched this compound, particularly with ¹³C or ¹⁴C, serves as an excellent precursor for introducing labeled carbonyl groups into bioactive molecules. nih.gov The synthesis of methyldiphenyl[¹³C]silanecarboxylic acid and its subsequent application in the carbonyl labeling of two bioactive compounds has been demonstrated, showcasing the efficiency and precision of this method. nih.gov This technique provides a powerful tool for researchers in drug discovery and development. nih.gov

| Isotope | Labeled Compound | Application | Reference |

| ¹³C | Bioactive Molecules | Mechanistic Studies, NMR | nih.gov |

| ¹⁴C | Phenolic Monomers | Environmental Fate Studies | nih.gov |

This table highlights the application of isotope-enriched this compound for labeling purposes.

Contributions to Carbon Dioxide Activation and Reduction Research

The conversion of carbon dioxide (CO₂), an abundant greenhouse gas, into valuable chemicals is a major focus of current research. nih.govresearchgate.net While direct research on this compound's role in CO₂ activation is still emerging, the broader field of using organosilicon compounds and carboxylic acids in CO₂ reduction provides a strong context for its potential. The principles of CO₂ activation often involve its reaction with organometallic species or its electrochemical reduction, areas where silicon compounds can play a role. nih.govnih.govnsf.govmdpi.com The reversible reaction of CO₂ with certain silicon compounds to form silacarboxylic acids suggests a potential pathway for CO₂ capture and subsequent conversion. nih.gov

Radical Precursor Applications in Organic Transformations

Carboxylic acids, in general, have been increasingly utilized as precursors for generating radicals in organic synthesis. researchgate.netnih.gov These radical species can then participate in a variety of carbon-carbon bond-forming reactions. nih.govchemistryviews.org While specific examples detailing this compound as a direct radical precursor are not extensively documented in the provided search results, the general reactivity of carboxylic acids in photoredox catalysis suggests its potential in this area. researchgate.netnih.gov The decarboxylation of carboxylic acids to generate alkyl radicals is a well-established strategy, and it is plausible that this compound could undergo similar transformations to generate silyl (B83357) radicals or other reactive intermediates under appropriate conditions. nih.gov

Future Research Directions and Synthetic Challenges in Triphenylsilanecarboxylic Acid Chemistry

Exploration of Novel Reactivity Patterns and Derivatization

The triphenylsilyl group imparts distinct electronic and steric characteristics to the adjacent carboxylic acid functionality, leading to reactivity that diverges from typical carboxylic acids. Future research will likely focus on leveraging these properties to uncover new chemical transformations and create a broader range of derivatives.

A key aspect of triphenylsilanecarboxylic acid's reactivity is its susceptibility to base-catalyzed elimination. Foundational work by A. G. Brook and Henry Gilman demonstrated that the acid and its esters are sensitive to alkaline reagents, undergoing decomposition. acs.org For instance, treatment of this compound with sodium ethoxide in ethanol (B145695) results in the evolution of carbon monoxide and the formation of triphenylsilanol. acs.org This reactivity is a direct consequence of the silicon atom's ability to stabilize an adjacent negative charge, facilitating the cleavage of the silicon-carbonyl bond.

| Reactant | Reagent | Product(s) | Reference |

| This compound | Sodium ethoxide in ethanol | Triphenylsilanol, Carbon monoxide | acs.org |

| Methyl triphenylsilanecarboxylate | Sodium hydroxide | Triphenylsilanol, Carbon monoxide | acs.org |

| Methyl triphenylsilanecarboxylate | Sodium methoxide | Triphenylmethoxysilane, Carbon monoxide | acs.org |

| Methyl triphenylsilanecarboxylate | Sodium ethoxide | Triphenylethoxysilane, Carbon monoxide | acs.org |

Future investigations could explore this decarboxylation reaction under various conditions to control the generation of carbon monoxide, a valuable C1 building block in organic synthesis. The development of catalytic systems that facilitate the release of CO from this compound under mild conditions could establish it as a solid, manageable CO surrogate. ub.edumasterorganicchemistry.com

Furthermore, the synthesis of new derivatives beyond simple esters represents a significant area for exploration. The reaction of this compound with diazomethane (B1218177) to yield methyl triphenylsilanecarboxylate opens the door to a variety of other esterifications. acs.org However, the synthesis of amides, acid halides, and anhydrides of this compound remains a challenge due to the compound's sensitivity to basic and nucleophilic reagents. The development of neutral or acid-catalyzed protocols for these transformations is a key objective.

Another promising avenue is the exploration of photoredox catalysis to unlock new reaction pathways. The decarboxylation of carboxylic acids to generate alkyl radicals is a powerful tool in modern organic synthesis. organic-chemistry.orgnih.gov Investigating the photochemical properties of this compound and its derivatives could lead to novel C-C and C-heteroatom bond-forming reactions, leveraging the unique properties of the triphenylsilyl moiety.

Development of Greener and More Efficient Synthetic Pathways

The advancement of this compound chemistry is also contingent on the development of more sustainable and efficient methods for its synthesis. Current synthetic strategies, while effective at the laboratory scale, may not be optimal in terms of atom economy, waste generation, and energy consumption. Future research in this area should prioritize the principles of green chemistry. researchgate.net

A critical assessment of the existing synthetic routes is the first step. This would involve analyzing factors such as the choice of starting materials, solvents, reagents, and purification methods to identify areas for improvement. The development of catalytic syntheses, for example, could significantly enhance the efficiency and reduce the environmental impact of producing this compound. This could involve exploring transition-metal-catalyzed carboxylation of triphenylsilane (B1312308) or related compounds.

The following table outlines potential areas for green chemistry improvements in the synthesis of this compound:

| Green Chemistry Principle | Potential Improvement for this compound Synthesis |

| Prevention | Develop synthetic routes with fewer steps and higher overall yield to minimize waste. |

| Atom Economy | Design syntheses that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Replace hazardous reagents and solvents with safer alternatives. |

| Catalysis | Employ catalytic reagents in place of stoichiometric reagents to increase efficiency and reduce waste. |

| Design for Energy Efficiency | Develop synthetic methods that can be conducted at ambient temperature and pressure. |

Implementing these principles will not only make the synthesis of this compound more environmentally friendly but also more cost-effective, which is crucial for its potential application in larger-scale processes.

Integration into Complex Molecule Synthesis and Advanced Materials

The unique structural and electronic properties of this compound make it an intriguing building block for the construction of complex molecules and advanced materials. However, its integration into these areas is still in its infancy and represents a significant opportunity for future research.

In the realm of complex molecule synthesis, this compound could serve as a versatile intermediate. Its controlled decarboxylation to generate carbon monoxide in situ could be applied in transition-metal-catalyzed carbonylation reactions, a cornerstone of modern synthetic chemistry for the preparation of ketones, aldehydes, and other carbonyl-containing compounds. The bulky triphenylsilyl group could also be exploited to influence the stereochemical outcome of reactions in the synthesis of complex natural products.

The application of this compound in materials science is another promising, yet underexplored, area. The rigid and sterically demanding triphenylsilyl group can be expected to impart specific properties to polymers and other materials. For instance, incorporating this compound as a monomer in condensation polymerization could lead to the formation of polyesters or polyamides with enhanced thermal stability and specific solubility characteristics. youtube.com

Potential applications in advanced materials are summarized in the table below:

| Material Class | Potential Role of this compound | Desired Properties |

| Polymers (Polyesters, Polyamides) | Monomer or co-monomer | High thermal stability, specific solubility, controlled refractive index. |

| Functional Materials | Precursor for silyl-functionalized surfaces or nanoparticles | Modified surface energy, enhanced dispersibility, platforms for further functionalization. |

| Organic Electronics | Building block for charge-transporting materials | Defined molecular packing, tunable electronic properties. |

Future research will need to focus on developing reliable methods to polymerize this compound and its derivatives and to characterize the resulting materials thoroughly. Understanding the relationship between the molecular structure of the triphenylsilyl-containing repeating unit and the macroscopic properties of the material will be key to designing new functional materials with tailored characteristics.

Q & A

Basic: What are the common synthetic routes for Triphenylsilanecarboxylic acid, and how can its purity be verified?

Answer:

this compound is typically synthesized via silylation of carboxylic acid precursors using triphenylsilane derivatives. A common method involves reacting triphenylsilanol with acyl chlorides under anhydrous conditions, followed by hydrolysis to yield the carboxylic acid. Purity verification requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and detect impurities (e.g., unreacted silanol).

- High-Performance Liquid Chromatography (HPLC) : For quantifying purity under optimized mobile-phase conditions.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., Si-O and C=O stretches).

Challenges in purity assessment often arise from residual solvents or byproducts, necessitating iterative recrystallization or column chromatography .

Basic: How does the silicon substituent in Triphenylsilinane-carboxylic acid influence its acidity compared to traditional carboxylic acids?

Answer:

The triphenylsilyl group acts as an electron-donating substituent via σ-π conjugation, which reduces the compound's acidity compared to unsubstituted carboxylic acids (e.g., acetic acid). Experimental pKa studies in polar aprotic solvents (e.g., DMSO) reveal a 1–2 unit increase in pKa values, attributed to the destabilization of the deprotonated carboxylate anion by the bulky silyl group. Researchers should account for this reduced acidity when designing acid-catalyzed reactions or solubility studies .

Advanced: What experimental strategies are recommended to study the base-catalyzed elimination mechanisms of this compound?

Answer:

To probe elimination mechanisms (e.g., β-hydroxysilane formation):

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps.

- In Situ Spectroscopy : Employ UV-Vis or NMR to monitor intermediate species under basic conditions (e.g., NaOH/EtOH).

- Computational Modeling : Density Functional Theory (DFT) calculations to map transition states and energy barriers.

Brook & Gilman’s seminal work highlights that steric hindrance from the triphenylsilyl group slows elimination rates, necessitating elevated temperatures (80–100°C) for observable reactivity .

Advanced: How can conflicting data on the thermal stability of this compound be resolved in experimental settings?

Answer:

Discrepancies in thermal stability often stem from variations in experimental conditions (e.g., oxygen presence, heating rate). To resolve these:

- Controlled Atmosphere Studies : Conduct thermogravimetric analysis (TGA) under inert gas (N₂/Ar) to isolate decomposition pathways.

- Differential Scanning Calorimetry (DSC) : Quantify enthalpy changes during decomposition.

- Cross-Validation : Compare results with historical datasets (e.g., Brook’s 1955 study) and replicate experiments using standardized protocols. Contradictions may arise from impurities or solvent residues, emphasizing rigorous purification pre-analysis .

Basic: What are the critical parameters to optimize in the preparation of this compound derivatives for catalytic applications?

Answer:

Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility and reaction homogeneity.

- Catalyst Loading : Use palladium or copper catalysts (0.5–2 mol%) for cross-coupling reactions.

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.

Derivatization (e.g., esterification) often improves catalytic performance by reducing steric bulk. Pre-activation of the carboxyl group (e.g., via CDI coupling) is recommended for nucleophilic substitutions .

Advanced: What analytical techniques are most effective in characterizing the structural integrity of this compound under varying pH conditions?

Answer:

- X-ray Crystallography : Resolves solid-state structural changes (e.g., protonation states or hydrogen bonding).

- pH-Dependent NMR : Tracks chemical shift variations in carboxyl and silanol protons across pH ranges.

- Mass Spectrometry (MS) : Identifies degradation products (e.g., siloxane dimers) in acidic/basic media.

For dynamic studies, combine stopped-flow techniques with spectroscopic monitoring to capture transient intermediates. Note that silicon-centered reactivity may introduce unique degradation pathways compared to carbon analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.